6-Oxaspiro[3.5]non-7-en-9-one

Medicinal Chemistry Organic Synthesis Chemical Procurement

Choose 6-Oxaspiro[3.5]non-7-en-9-one for its unique conjugated enone electrophile and rigid spiro[3.5] core. Unlike saturated analogs, it enables Michael additions & cycloadditions for lead optimization, covalent probe design, asymmetric catalysis, and novel polymers. ≥95% purity ensures reproducible SAR and labeling studies. Procure this specific unsaturated scaffold to access reactivities and geometries unavailable with carbocyclic or regioisomeric alternatives.

Molecular Formula C8H10O2
Molecular Weight 138.166
CAS No. 2172033-27-9
Cat. No. B2752045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[3.5]non-7-en-9-one
CAS2172033-27-9
Molecular FormulaC8H10O2
Molecular Weight138.166
Structural Identifiers
SMILESC1CC2(C1)COC=CC2=O
InChIInChI=1S/C8H10O2/c9-7-2-5-10-6-8(7)3-1-4-8/h2,5H,1,3-4,6H2
InChIKeyOACSIGPTRZCTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxaspiro[3.5]non-7-en-9-one (CAS 2172033-27-9): A Structurally Unique Spirocyclic Building Block


6-Oxaspiro[3.5]non-7-en-9-one (CAS 2172033-27-9) is a spirocyclic organic compound characterized by a fused bicyclic architecture comprising an oxane (tetrahydropyran) ring and a cyclobutane ring, bridged by a shared spiro carbon atom . With the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol , this compound features a conjugated enone system within the oxaspiro framework, distinguishing it from its saturated and structurally related analogs. It is primarily sourced as a specialized chemical intermediate or building block for medicinal chemistry and organic synthesis applications . This document provides a comparative, evidence-based assessment to guide scientific procurement decisions.

Why Direct Substitution of 6-Oxaspiro[3.5]non-7-en-9-one with In-Class Analogs is Not Scientifically Justified


The spirocyclic scaffold of 6-Oxaspiro[3.5]non-7-en-9-one imparts unique conformational rigidity and vectorial orientation that are fundamentally distinct from its saturated counterparts or alternative ring-size analogs . The presence of a conjugated enone moiety in a 6-oxaspiro[3.5]non-7-ene system introduces a reactive electrophilic site that is absent in compounds like 6-oxaspiro[3.5]nonan-9-one (CAS 1557737-11-7) [1]. This unsaturated ketone functionality can participate in Michael additions, cycloadditions, and other synthetic transformations that are inaccessible to the fully saturated analog [2]. Furthermore, the spiro[3.5]nonane core with an oxygen heteroatom at the 6-position creates a unique three-dimensional pharmacophore geometry that cannot be replicated by carbocyclic spiro[3.5]nonanes or differently positioned oxaspiro isomers . Consequently, substituting this compound with a structurally similar analog without rigorous experimental validation would risk altering synthetic outcomes, biological activity, or material properties. The quantitative evidence presented below substantiates these differentiation claims.

Quantitative Differentiation Evidence for 6-Oxaspiro[3.5]non-7-en-9-one (CAS 2172033-27-9) Against Closest Analogs


Molecular Formula and Unsaturation Index: Distinguishing 6-Oxaspiro[3.5]non-7-en-9-one from Its Saturated Analog

6-Oxaspiro[3.5]non-7-en-9-one possesses the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . In contrast, its direct saturated analog, 6-oxaspiro[3.5]nonan-9-one (CAS 1557737-11-7), has the formula C8H12O2 and a molecular weight of 140.18 g/mol [1]. The 2.02 g/mol difference in molecular weight and the corresponding difference of two hydrogen atoms directly reflects the presence of a carbon-carbon double bond in the target compound . This unsaturation introduces a site of electrophilic reactivity and alters the compound's polar surface area and hydrogen bonding potential compared to the fully saturated analog, impacting its behavior in both synthetic transformations and biological assays [2].

Medicinal Chemistry Organic Synthesis Chemical Procurement

Purity Specification: 6-Oxaspiro[3.5]non-7-en-9-one Available at ≥95% Purity for Reliable Synthetic Reproducibility

Commercial suppliers of 6-Oxaspiro[3.5]non-7-en-9-one (CAS 2172033-27-9) specify a purity of 95% or higher . This purity threshold ensures minimal batch-to-batch variability and reduces the risk of side reactions caused by unknown impurities in sensitive synthetic sequences . In contrast, many related spirocyclic building blocks are offered at lower purity grades (e.g., 90% or 97% with significant unspecified impurities) or are only available as custom synthesis products with undefined quality control [1]. The availability of 6-Oxaspiro[3.5]non-7-en-9-one at a defined, commercially guaranteed purity level (≥95%) provides procurement professionals with a clear, verifiable quality metric, facilitating compliance with internal quality standards and ensuring consistency in research and development workflows .

Chemical Procurement Organic Synthesis Medicinal Chemistry

Spiro[3.5]nonane Scaffold with 6-Oxa Substitution: A Unique Three-Dimensional Geometry Differentiating 6-Oxaspiro[3.5]non-7-en-9-one from Carbocyclic and Positional Isomers

6-Oxaspiro[3.5]non-7-en-9-one incorporates a spiro[3.5]nonane core where the oxygen heteroatom is positioned at the 6-position of the oxane ring . This specific arrangement creates a distinct three-dimensional vectorial presentation of the enone functionality. Carbocyclic spiro[3.5]non-5-en-1-one lacks the oxygen heteroatom, altering its hydrogen-bonding capacity and electronic distribution [1]. Similarly, 1-oxaspiro[3.5]nonan-7-one (CAS not applicable to target class) places the oxygen at a different ring position, which changes the spatial orientation of the functional groups and the overall molecular shape [2]. The unique combination of a 6-oxa substitution pattern with a 7-en-9-one unsaturated system results in a conformational profile that is not accessible to other oxaspiro[3.5]nonane regioisomers or their carbocyclic analogs [3].

Medicinal Chemistry Structural Biology Organic Synthesis

Molecular Weight and Physical Property Differentiation for Synthetic Handling

The exact mass of 6-Oxaspiro[3.5]non-7-en-9-one is 138.068 g/mol, compared to 140.084 g/mol for its saturated analog 6-oxaspiro[3.5]nonan-9-one [1]. This 2.016 g/mol difference, attributable to the presence of the double bond, affects compound volatility, solubility, and chromatographic retention time . Additionally, the calculated topological polar surface area (TPSA) for the target compound is estimated to be different from that of the saturated analog (26.3 Ų for the saturated analog, with the target compound likely exhibiting a slightly altered value due to the double bond and altered electron density) [1]. These differences, while seemingly small, can significantly impact purification strategies (e.g., column chromatography elution profiles) and analytical method development (e.g., LC-MS retention time shifts) [2].

Chemical Procurement Analytical Chemistry Organic Synthesis

Optimal Research and Industrial Application Scenarios for 6-Oxaspiro[3.5]non-7-en-9-one (CAS 2172033-27-9)


Medicinal Chemistry: Synthesis of Spirocyclic Pharmacophores Requiring Unsaturated Enone Reactivity

The conjugated enone system of 6-Oxaspiro[3.5]non-7-en-9-one (C8H10O2, MW 138.16 g/mol) provides a unique electrophilic site for Michael additions and cycloaddition reactions, which are not possible with its saturated analog 6-oxaspiro[3.5]nonan-9-one (C8H12O2, MW 140.18 g/mol) [1]. This reactivity enables the construction of complex, three-dimensional spirocyclic scaffolds for drug discovery programs targeting protein-protein interactions, kinases, or GPCRs. The defined ≥95% purity ensures reproducible synthetic outcomes, critical for structure-activity relationship (SAR) studies. The evidence from Section 3 confirms that substituting this compound with a saturated analog would eliminate a key reactive handle and alter the molecular geometry, potentially compromising lead optimization efforts.

Organic Synthesis: Asymmetric Catalysis and Ligand Design Leveraging Rigid Spirocyclic Geometry

The unique 6-oxa substitution pattern within the spiro[3.5]nonane framework imparts a rigid, well-defined three-dimensional shape that is valuable for designing chiral ligands and catalysts . Unlike carbocyclic spiro[3.5]nonanes or regioisomeric oxaspiro compounds (e.g., 7-oxaspiro[3.5]nonan-8-one), the 6-oxa-7-en-9-one architecture offers a specific vectorial presentation of the ketone and alkene functionalities [1] [2]. This structural precision is essential in asymmetric transformations where subtle differences in ligand geometry can dramatically influence enantioselectivity. The quantitative differences in exact mass (138.068 vs. 140.084 g/mol for the saturated analog) also facilitate analytical tracking and purification during ligand synthesis .

Chemical Biology: Development of Covalent Probes and Activity-Based Protein Profiling (ABPP) Tools

The electrophilic enone moiety of 6-Oxaspiro[3.5]non-7-en-9-one is well-suited for developing covalent chemical probes that target reactive cysteine residues in proteins . Unlike its saturated counterpart, which lacks this electrophilic warhead, the unsaturated compound can form stable covalent adducts with protein targets [1]. The spirocyclic core provides a rigid scaffold that can improve probe selectivity and reduce off-target labeling compared to flexible linear enones. The availability of the compound at ≥95% purity is crucial for minimizing background labeling and ensuring accurate interpretation of proteomics data.

Material Science: Precursor for Specialty Polymers and Advanced Materials with Tunable Properties

The combination of a spirocyclic core and a conjugated enone in 6-Oxaspiro[3.5]non-7-en-9-one offers opportunities for designing novel polymeric materials . The enone can participate in radical or ionic polymerizations, while the rigid spiro structure can enhance thermal stability and mechanical properties [2]. The molecular weight difference (138.16 vs. 140.18 g/mol for the saturated analog) and the associated polarity difference [1] can be exploited to tune the solubility and processability of the resulting polymers. Procuring the unsaturated compound specifically enables access to a class of materials with cross-linking capabilities and electronic properties not achievable with saturated spirocyclic monomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxaspiro[3.5]non-7-en-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.